molecular formula C17H16N2O3 B2837332 ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate CAS No. 73981-91-6

ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate

Cat. No.: B2837332
CAS No.: 73981-91-6
M. Wt: 296.326
InChI Key: CDKWNUHGHPERAP-XDJHFCHBSA-N
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Description

Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate is a β-keto ester derivative featuring a conjugated hydrazone moiety. Its structure comprises a central propanoate backbone substituted with a phenyl group at the 3-position and an (E)-configured phenylhydrazone group at the 2-position.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-3-phenyl-2-phenyldiazenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,20H,2H2,1H3/b16-15+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGPYBIWLXWAG-REAJMKINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate can be synthesized by reacting ethyl phenylpyruvate with phenylhydrazine in the presence of a catalyst. The reaction typically involves the following steps:

  • Dissolve ethyl phenylpyruvate in an organic solvent such as ethanol or acetone.
  • Add phenylhydrazine to the solution.
  • Introduce a catalyst to facilitate the reaction.
  • Allow the reaction to proceed under controlled temperature and pressure conditions.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted hydrazones and other derivatives.

Scientific Research Applications

Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate exerts its effects involves interactions with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate with analogous β-keto esters and hydrazone derivatives, focusing on structural, synthetic, and functional differences.

Ethyl (Z)-3-Oxo-3-Phenyl-2-(2-(Tetrahydrofuran-2-yl)Hydrazono)Propanoate (3a)

  • Structural Differences : Replaces the phenylhydrazone group with a tetrahydrofuran (THF)-substituted hydrazone. The Z/E isomer ratio is 6:1, contrasting with the exclusively (E)-configured target compound.
  • Synthesis : Prepared via visible-light-mediated C–H functionalization using THF and N-bromosuccinimide (NBS), yielding 78% .

3-Oxo-3-Phenyl-2-(2-Phenylhydrazono)Propanal

  • Structural Differences : The ethyl ester group is replaced with an aldehyde (-CHO), enhancing electrophilicity.
  • Applications : Serves as a ligand for silver(I) complexes with demonstrated antimicrobial and optoelectronic properties, leveraging its aldehyde group for coordination .
  • Reactivity : The aldehyde’s susceptibility to oxidation and nucleophilic attack contrasts with the ester’s stability under basic conditions.

Ethyl (E)-3-Oxo-2-(2-Phenylhydrazono)Butanoate

  • Structural Differences: Extends the ester chain to a butanoate (C4 vs. C3 in the target compound).
  • Implications : The longer chain may increase lipophilicity, affecting solubility in organic solvents. The (E)-hydrazone configuration is retained, preserving conjugation .

3-Oxo-3-Phenyl-2-(2-Phenylhydrazono)Propanal O-Methyloxime

  • Structural Differences : Incorporates an O-methyloxime group instead of the ester.
  • However, the absence of the ester limits its utility in esterification reactions .

Table 2. Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Stability Notes
This compound 325.35 g/mol Low in water, high in DCM/THF Stable under inert conditions
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal 267.28 g/mol Moderate in polar aprotic solvents Oxidizes in air
Ethyl (Z)-3-oxo-3-phenyl-2-(THF-hydrazono)propanoate 316.38 g/mol High in THF Sensitive to strong acids

Mechanistic and Functional Insights

  • Coordination Chemistry : The target compound’s β-keto and hydrazone groups enable chelation with transition metals (e.g., Ag⁺), forming complexes with antimicrobial activity. This contrasts with THF-substituted derivatives, where steric hindrance may reduce coordination efficiency .
  • Synthetic Flexibility : The ester group in the target compound allows for hydrolysis to carboxylic acids or transesterification, enabling modular derivatization. Aldehyde derivatives lack this versatility .
  • Biological Activity : Hydrazone-containing compounds often exhibit bioactivity due to their ability to inhibit enzymes or interact with DNA. The phenyl groups in the target compound may enhance π-π stacking in biological targets .

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